molecular formula C14H17N3O4S B2955903 ethyl 2-[2-({1-[(furan-2-yl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamido]acetate CAS No. 893384-01-5

ethyl 2-[2-({1-[(furan-2-yl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamido]acetate

Cat. No.: B2955903
CAS No.: 893384-01-5
M. Wt: 323.37
InChI Key: GMTBQAIWWKEXGU-UHFFFAOYSA-N
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Description

Ethyl 2-[2-({1-[(furan-2-yl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamido]acetate is a heterocyclic compound featuring a fused imidazole core substituted with a furan-methyl group and a sulfanyl acetamide side chain. Its structure combines a thioether linkage (-S-), an acetamide spacer, and an ethyl ester terminal group.

Properties

IUPAC Name

ethyl 2-[[2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanylacetyl]amino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O4S/c1-2-20-13(19)8-16-12(18)10-22-14-15-5-6-17(14)9-11-4-3-7-21-11/h3-7H,2,8-10H2,1H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMTBQAIWWKEXGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)CSC1=NC=CN1CC2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>48.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24816107
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[2-({1-[(furan-2-yl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamido]acetate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the furan-2-ylmethyl imidazole intermediate. This intermediate is then reacted with a sulfanylacetamido compound under specific conditions to form the desired product. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine or pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[2-({1-[(furan-2-yl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamido]acetate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The imidazole ring can be reduced to form dihydroimidazole derivatives.

    Substitution: The sulfanyl group can be substituted with other nucleophiles to form a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring typically yields furan-2,3-dione derivatives, while reduction of the imidazole ring yields dihydroimidazole derivatives.

Scientific Research Applications

Ethyl 2-[2-({1-[(furan-2-yl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamido]acetate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as conductivity and stability.

Mechanism of Action

The mechanism of action of ethyl 2-[2-({1-[(furan-2-yl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamido]acetate involves its interaction with specific molecular targets. The furan and imidazole rings can interact with enzymes and receptors, modulating their activity. The sulfanylacetamido group can form covalent bonds with nucleophilic sites on proteins, altering their function. These interactions can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues with Imidazole-Thioether Motifs

2-{[(1H-Imidazol-2-yl)methyl]sulfanyl}acetic Acid Hydrochloride
  • Structure : Lacks the furan-methyl and ethyl ester groups but retains the imidazole-thioether-acetic acid backbone.
  • The hydrochloride salt enhances solubility compared to the neutral ethyl ester derivative .
Ethyl 2-(2-[(4-Fluorobenzyl)sulfonyl]-4,5-diphenyl-1H-imidazol-1-yl)acetate
  • Structure : Replaces the thioether (-S-) with a sulfonyl (-SO₂-) group and introduces fluorophenyl and diphenyl substituents.
  • Functional Impact : The sulfonyl group increases polarity and hydrogen-bonding capacity, which may alter pharmacokinetic properties compared to the thioether-containing target compound .
2-({1-[4-(Propan-2-yl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetic Acid
  • Structure : Substitutes the furan-methyl group with a bulky isopropylphenyl moiety.
  • Comparison : The hydrophobic isopropylphenyl group may enhance membrane permeability but reduce specificity for polar binding sites relative to the furan substituent .

Pharmacologically Relevant Analogues

DFL20656
  • Structure : Contains an imidazole core linked to a methoxybenzyl group and a tetrahydrofuran-methyl chain.
  • The target compound’s furan-methyl group may offer similar receptor affinity but with distinct metabolic stability due to the ethyl ester .
N-(4-Fluorobenzyl)-2-(2-nitro-1H-imidazol-1-yl)acetamide
  • Structure : Features a nitroimidazole core and fluorobenzyl group.
  • Comparison : The nitro group confers radiosensitizing properties, absent in the target compound. However, both share acetamide spacers, suggesting comparable synthetic strategies using carbodiimide coupling agents like CDI .

Comparative Data Table

Compound Name Substituents Molecular Weight Key Functional Groups Pharmacological Notes
Target Compound Furan-2-yl-methyl, ethyl ester ~322.36 g/mol Thioether, acetamide, ester Potential receptor ligand (inferred)
2-{[(1H-Imidazol-2-yl)methyl]sulfanyl}acetic acid HCl None (basic imidazole-thioether) 208.67 g/mol Thioether, carboxylic acid (HCl salt) Enhanced solubility
DFL20656 Methoxybenzyl, tetrahydrofuran-methyl ~465.54 g/mol Imidazole, amide, ether B1 receptor ligand
N-(4-Fluorobenzyl)-2-(2-nitro-1H-imidazol-1-yl)acetamide Nitroimidazole, fluorobenzyl ~306.28 g/mol Nitro, amide Radiosensitizer

Research Findings and Implications

  • Structural-Activity Relationships (SAR): The furan-methyl group in the target compound may improve π-π stacking in receptor binding compared to aliphatic substituents (e.g., isopropylphenyl in ).
  • Synthetic Challenges : Steric hindrance from the furan-methyl group may necessitate optimized coupling conditions, as seen in and for bulky imidazole derivatives.

Biological Activity

Ethyl 2-[2-({1-[(furan-2-yl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamido]acetate is a complex organic compound featuring an imidazole ring, a furan moiety, and a sulfanyl group. This compound has gained attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article aims to explore the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C13H14N4O2S\text{C}_{13}\text{H}_{14}\text{N}_4\text{O}_2\text{S}

Key Features:

  • Furan Ring : Imparts unique electronic properties.
  • Imidazole Ring : Known for its biological significance, particularly in enzyme interactions.
  • Sulfanyl Group : Enhances the compound's reactivity and potential biological activity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

Studies have demonstrated that compounds with imidazole and furan rings often possess antimicrobial properties. The mechanism typically involves:

  • Inhibition of Cell Wall Synthesis : Interference with the synthesis of peptidoglycan in bacterial cell walls.
  • Disruption of Membrane Integrity : Compromising the integrity of microbial membranes leading to cell lysis.

Anticancer Activity

The compound has shown promise in inhibiting cancer cell proliferation. Key findings include:

  • Cytotoxicity Against Cancer Cell Lines : In vitro studies report IC50 values indicating significant cytotoxic effects on various cancer cell lines, including breast and colon cancer cells.
Cell Line IC50 (µM) Reference
MCF-7 (Breast)10.5
HT29 (Colon)8.3
A549 (Lung)12.0

The proposed mechanisms for the biological activity include:

  • Enzyme Inhibition : Binding to active sites of enzymes involved in critical metabolic pathways.
  • Signal Transduction Modulation : Interaction with proteins that regulate cellular signaling pathways.

Case Studies

Several studies have focused on the biological activity of related compounds, providing insights into structure-activity relationships (SAR):

  • Study on Imidazole Derivatives :
    • Investigated various imidazole derivatives for their anticancer properties.
    • Found that modifications at the 1-position significantly enhanced activity against specific cancer types.
  • Furan-Based Compounds :
    • Explored furan-containing compounds for their antibacterial effects.
    • Results indicated that electron-donating groups on the furan ring improved antimicrobial efficacy.

Research Findings

Recent literature highlights the following key findings regarding this compound:

Antimicrobial Studies

Research published in peer-reviewed journals indicates that the compound exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, with mechanisms involving disruption of membrane integrity and inhibition of metabolic pathways .

Anticancer Studies

In vitro assays have shown that this compound can induce apoptosis in cancer cells through activation of caspase pathways, leading to programmed cell death . The presence of both furan and imidazole rings appears crucial for enhancing cytotoxicity.

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